molecular formula C21H28N4O5 B2940747 Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate CAS No. 838897-15-7

Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Cat. No. B2940747
CAS RN: 838897-15-7
M. Wt: 416.478
InChI Key: IAMCCTSFPFHJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine and piperazine rings are both six-membered rings with one nitrogen atom, while the pyrrolidinone is a five-membered ring with a nitrogen atom and a carbonyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, the morpholine ring could participate in electrophilic aromatic substitution reactions, and the piperazine ring could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the exact nature of the functional groups .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A significant application area for derivatives of Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate involves the synthesis of new compounds with potential antimicrobial properties. Studies have shown the synthesis of new 1,2,4-triazole derivatives and their screening for antimicrobial activities, where some compounds exhibited moderate to good activities against tested microorganisms (Bektaş et al., 2007). The Mannich reaction, involving morpholine or piperazine nucleus, has been utilized in creating compounds with improved antimicrobial effectiveness (Fandaklı et al., 2012).

Vasodilation Properties and Antihypertensive Agents

Another area of interest is the development of compounds with potential vasodilation properties, which could be beneficial in treating cardiovascular diseases. Derivatives of this chemical compound have been synthesized and evaluated for their vasodilation activity, with some showing promising results in preclinical models. This includes the synthesis of new 3-pyridinecarboxylates showing considerable vasodilation potency, indicating their potential as antihypertensive agents (Girgis et al., 2008).

Ligand-Mediated Coordination Chemistry

The compound and its derivatives have also been explored in the field of coordination chemistry, particularly in the synthesis of novel ligands that can form unique complexes with metals like Copper (II). These studies aim to understand the influence of different substituents on the coordination behavior and properties of the resulting complexes, which could have implications in catalysis, material science, and medicinal chemistry. An example is the design of Schiff-base ligands incorporating morpholine or piperazine units for exploring the coordination chemistry of Cu(II) (Majumder et al., 2016).

Future Directions

Given the complexity of this compound and the presence of several functional groups that are found in biologically active compounds, it could be interesting to study its biological activity. This could involve testing it against a variety of biological targets, studying its toxicity, and potentially developing it into a drug if it shows promising activity .

properties

IUPAC Name

ethyl 4-[1-(4-morpholin-4-ylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-2-30-21(28)24-9-7-23(8-10-24)18-15-19(26)25(20(18)27)17-5-3-16(4-6-17)22-11-13-29-14-12-22/h3-6,18H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMCCTSFPFHJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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